6-Methylnicotinamid

Übersicht

Beschreibung

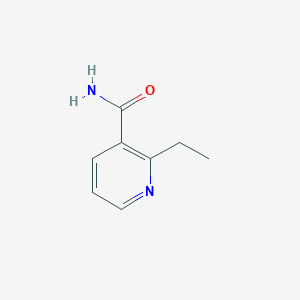

6-Methylnicotinamide is an organic compound with the chemical formula C₇H₈N₂O. It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. This compound is known for its various applications in the field of pharmaceuticals and organic synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Properties

One of the prominent applications of 6-MNA is its potential as an antiviral agent. Research indicates that derivatives of 6-MNA exhibit significant inhibitory effects against viruses such as Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). A patent describes novel 6-MNA derivatives that demonstrate strong antiviral activity, suggesting their utility in developing treatments for these viral infections with fewer side effects compared to existing therapies .

Antithrombotic Effects

Studies have shown that N-methylnicotinamide, a metabolite closely related to 6-MNA, can inhibit arterial thrombosis. It operates through mechanisms involving the production and release of prostacyclin, thus playing a role in platelet inhibition and enhanced fibrinolysis. This suggests that 6-MNA could be beneficial in preventing thrombotic events in hypertensive patients .

Metabolic Research

Role in Metabolism

6-MNA has been implicated in various metabolic processes. A study highlighted its role in modulating glucose metabolism and reducing gluconeogenesis in liver tissues. Mice with Nnmt (Nicotinamide N-methyltransferase) knockdown showed decreased glucose production, indicating that 6-MNA influences hepatic glucose homeostasis .

Neuroprotective Effects

Research has indicated that 6-MNA may enhance neuroprotection. Its application has been studied in the context of neurodegenerative diseases, where it potentially aids in protecting neuronal cells from oxidative stress and apoptosis induced by various insults .

Clinical Applications and Biomarkers

Association with Coronary Artery Disease (CAD)

Recent studies have explored the relationship between serum levels of N1-methylnicotinamide (a related compound) and CAD. Significant associations were found between elevated levels of this metabolite and the presence and severity of CAD, suggesting its potential as a biomarker for cardiovascular health .

Case Studies on Dysfunctional Metabolism

A case study involving a patient with an unknown neurodegenerative disease revealed insights into dysfunctional nicotinamide metabolism, including low levels of 6-MNA. This highlights the importance of studying metabolites like 6-MNA to understand metabolic disorders better .

Data Summary Table

Wirkmechanismus

Target of Action

6-Methylnicotinamide (6-MNA) is a derivative of nicotinamide, an endogenous metabolite . It is involved in multiple important biochemical reactions in the human body .

Mode of Action

It is known that it participates in the formation of nad and nadp , which play vital roles in cellular respiration and glucose metabolism. These coenzymes are involved in redox reactions, carrying electrons from one reaction to another. The reduction (gain of electrons) of NAD and NADP is crucial in many metabolic processes.

Biochemical Pathways

6-MNA is involved in the metabolic pathways related to the metabolism of NAD and NADP . These coenzymes are essential in the redox reactions in the body, particularly in the metabolic pathways of glucose, fatty acids, and amino acids. They play a critical role in the generation of ATP, the main energy currency of the cell.

Pharmacokinetics

It is known that 6-mna is an endogenous metabolite, suggesting that it is likely to be well-absorbed and distributed in the body . It is also known to be excreted in the urine .

Result of Action

The primary result of 6-MNA’s action is its involvement in the formation of NAD and NADP, contributing to cellular energy metabolism . A sudden increase of 6-mna in the acute stages of intracerebral hemorrhage (ich) has been reported to exacerbate neurological damages .

Action Environment

The action of 6-MNA can be influenced by various environmental factors. For instance, the levels of 6-MNA can be affected by the nutritional status of the individual, particularly the intake of Vitamin B3, as 6-MNA is a metabolite of this vitamin . Furthermore, certain pathological conditions, such as intracerebral hemorrhage, can cause a sudden increase in 6-MNA levels, leading to exacerbated neurological damage .

Biochemische Analyse

Biochemical Properties

6-Methylnicotinamide is a member of the vitamin B3 family and participates in numerous important biochemical reactions . It acts as a crucial coenzyme involved in the process of cellular energy metabolism, contributing to the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate). These coenzymes play vital roles in human respiratory function and glucose metabolism .

Cellular Effects

In the acute stages of intracerebral hemorrhage, a sudden increase in 6-Methylnicotinamide can exacerbate neurological damage . High levels of 6-Methylnicotinamide can alter cellular NAM and SAM levels, affecting NAD±dependent redox reactions, signaling pathways, and remodeling cellular epigenetic states .

Molecular Mechanism

6-Methylnicotinamide, as a derivative of nicotinamide, is involved in the NAD salvage pathway. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD .

Temporal Effects in Laboratory Settings

The aerosol transfer efficiency of 6-Methylnicotinamide was found to be similar to that of nicotine in laboratory settings . Archival pharmacological data indicates that 6-Methylnicotinamide is similar in potency and binding affinity to that of nicotine in in vivo and ex vivo models .

Dosage Effects in Animal Models

In animal models, the administration of nicotinamide mononucleotide (NMN), a precursor of NAD+, has been shown to alleviate or even reverse age-related conditions by stimulating NAD+ metabolism

Metabolic Pathways

6-Methylnicotinamide is involved in the NAD salvage pathway, a critical metabolic pathway in mammals. This pathway is responsible for the conversion of nicotinamide into NAD+, an essential coenzyme for various critical cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Methylnicotinamide can be synthesized through the methylation of nicotinic acid. The process involves the following steps:

Esterification: Nicotinic acid is mixed with an alcohol solvent and the pH is adjusted to less than or equal to 1. The reaction temperature is maintained at 80-100°C to obtain 6-methylnicotinic acid ester.

Amidation: The ester is then reacted with ammonia or an amine under controlled conditions to form 6-Methylnicotinamide

Industrial Production Methods

In industrial settings, the production of 6-Methylnicotinamide involves large-scale esterification and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylnicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

Oxidation: 6-Methylpyridine-3-carboxylic acid.

Reduction: 6-Methylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinamide: A precursor to 6-Methylnicotinamide, involved in similar metabolic pathways.

1-Methylnicotinamide: Another methylated derivative of nicotinamide with distinct biological activities.

6-Methylnicotine: A structurally similar compound with different pharmacological properties

Uniqueness

6-Methylnicotinamide is unique due to its specific methylation at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties. Its ability to modulate various metabolic and signaling pathways makes it a compound of interest in both basic and applied research .

Biologische Aktivität

6-Methylnicotinamide (6-MNA) is a derivative of nicotinamide, known for its various biological activities, particularly in the context of inflammation, metabolism, and potential therapeutic applications. This article delves into the biological activity of 6-MNA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties:

- Molecular Formula: CHNO

- Molecular Weight: 136.151 g/mol

- CAS Number: 6960-22-1

- Melting Point: 197-199 °C

- Density: 1.2 g/cm³

6-MNA is produced through the methylation of nicotinamide, primarily by the enzyme nicotinamide N-methyltransferase (NNMT). This compound plays a significant role in various metabolic pathways, particularly in the context of NAD biosynthesis and energy metabolism.

Anti-inflammatory Effects

Research has demonstrated that 6-MNA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate the production of reactive oxygen species (ROS) and inflammatory cytokines in macrophages. For instance, one study indicated that while nicotinamide (NA) reduced various pro-inflammatory agents, 6-MNA primarily inhibited ROS generation without significantly affecting cytokine synthesis .

Cardiovascular Health

A study on atherosclerosis progression in mice revealed that increased hepatic NNMT activity correlates with elevated levels of 6-MNA. This upregulation was associated with anti-thrombotic and anti-inflammatory effects, suggesting that endogenous 6-MNA may play a compensatory role in cardiovascular health . The study quantified changes in plasma levels of MNA alongside atherosclerotic plaque development, highlighting its potential protective effects against vascular inflammation.

Antiviral Properties

6-MNA derivatives have been explored for their antiviral activities. A patent indicates that these compounds effectively inhibit the growth of Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV) . This suggests a promising avenue for developing antiviral therapies based on 6-MNA derivatives.

Dysfunctional Nicotinamide Metabolism

A case study involving a 20-year-old male with an unknown neurodegenerative disease highlighted the impact of dysfunctional nicotinamide metabolism on inflammatory responses. The patient's metabolic profile showed low levels of key intermediates like 6-MNA, suggesting that impaired metabolism could contribute to disease pathology . This emphasizes the importance of maintaining balanced nicotinamide metabolism for neurological health.

Research Findings Summary

Eigenschaften

IUPAC Name |

6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXDURUAYOKSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219877 | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-22-1 | |

| Record name | 6-Methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylnicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.